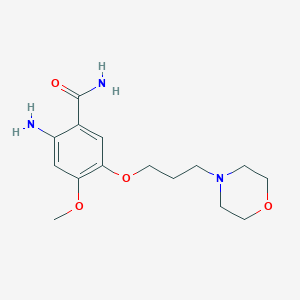

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

Descripción general

Descripción

La impureza 2 de Gefitinib es una impureza relacionada con el proceso asociada con la síntesis de Gefitinib, un fármaco anticancerígeno utilizado principalmente para el tratamiento del cáncer de pulmón de células no pequeñas. La impureza 2 de Gefitinib se identifica como 3-(3-cloro-4-fluoroanilino)-7-metoxi-6-(3-morfolinil propil) quinazolina-4 (3H)-ona . La presencia de tales impurezas es crítica para monitorear y controlar, ya que pueden afectar la eficacia y seguridad del producto farmacéutico.

Métodos De Preparación

La preparación de la impureza 2 de Gefitinib involucra varias rutas sintéticas y condiciones de reacción. Un método incluye hacer reaccionar la materia prima inicial 2-amino-4-metoxi-5-(3-morfolinil propil) cianofenil con dimetilformamida dimetil acetal para obtener una base de Schiff. Esto es seguido por una anulación por calentamiento con 3-cloro-4-fluoroanilina en un solvente de ácido acético . Otro método implica mezclar 2-amino-4-metoxil-5-(3-morfolina propoxi grupo) cianofenil con 3-cloro-4-fluoroanilina, solvente de ácido acético y ortoformiato de trimetilo u ortoformiato de trietilo . Estos métodos se caracterizan por rutas de síntesis cortas, operaciones simples y una pureza de producto relativamente alta.

Análisis De Reacciones Químicas

La impureza 2 de Gefitinib se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinazolina, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

La impureza 2 de Gefitinib tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un estándar de referencia en métodos analíticos para garantizar la calidad y pureza de Gefitinib.

Biología: Ayuda a comprender las vías metabólicas y los productos de degradación de Gefitinib.

Medicina: Es crucial para el desarrollo de formulaciones farmacéuticas más seguras y efectivas.

Industria: Ayuda a optimizar los procesos sintéticos y el control de calidad de la producción de Gefitinib.

Mecanismo De Acción

Se cree que la impureza 2 de Gefitinib, como Gefitinib, interactúa con la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR). Gefitinib inhibe la fosforilación intracelular de las tirosina quinasas asociadas con los receptores de la superficie celular transmembrana, incluido el EGFR. Esta inhibición previene la activación de las vías de señalización aguas abajo involucradas en la proliferación y supervivencia celular . El mecanismo de acción exacto de la impureza 2 de Gefitinib todavía está bajo investigación, pero se cree que sigue una vía similar.

Comparación Con Compuestos Similares

La impureza 2 de Gefitinib se puede comparar con otros compuestos similares, como:

Gefitinib: El compuesto original, utilizado como fármaco anticancerígeno.

Erlotinib: Otro inhibidor de la tirosina quinasa EGFR utilizado para el tratamiento del cáncer de pulmón de células no pequeñas.

Afatinib: Un inhibidor irreversible de EGFR utilizado para el tratamiento del cáncer de pulmón de células no pequeñas.

La impureza 2 de Gefitinib es única debido a su estructura específica y formación durante la síntesis de Gefitinib. Sirve como un marcador crítico para el control de calidad de la producción de Gefitinib .

Actividad Biológica

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide, also known as Gefitinib impurity 1, is a compound that has garnered attention in medicinal chemistry due to its structural similarity to known anti-cancer agents, particularly those targeting the epidermal growth factor receptor (EGFR). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₃N₃O₄

- Molecular Weight : 309.36 g/mol

- CAS Number : 246512-44-7

The primary mechanism of action for this compound involves its interaction with the EGFR pathway. This compound is thought to inhibit the phosphorylation of EGFR, which plays a critical role in cell proliferation and survival pathways. By blocking this receptor's activation, the compound may induce apoptosis in cancer cells.

Anticancer Effects

Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

These studies suggest that this compound can effectively target both wild-type and mutant forms of EGFR, making it a candidate for further investigation in the treatment of resistant cancer types.

Inhibition of Cytokine Production

Another significant aspect of the biological activity of this compound is its potential role in modulating inflammatory responses. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases and cancers. This property could be beneficial in treating conditions characterized by excessive cytokine release, such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

- Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 1 to 10 μM. The compound was particularly effective against cells exhibiting EGFR mutations, suggesting its utility in treating resistant forms of cancer .

- Inflammation Model : In an animal model designed to assess inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes in conditions mimicking rheumatoid arthritis. This suggests that it may have dual roles as both an anticancer agent and an anti-inflammatory drug .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed following administration, with peak plasma concentrations achieved within a short time frame. Its distribution profile indicates a preference for tissues associated with tumor growth, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUBNPPCNQAACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469859 | |

| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246512-44-7 | |

| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide in the synthesis of Gefitinib?

A1: this compound is a crucial precursor in the synthesis of Gefitinib [, ]. Both research papers describe its transformation into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, which subsequently undergoes a Dimroth rearrangement with 3-chloro-4-fluoroaniline to yield Gefitinib.

Q2: How is this compound synthesized?

A2: According to the research, this compound is synthesized through a two-step process starting from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [, ]:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.